molecular formula C10H9N3O2S B11171054 3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11171054
M. Wt: 235.26 g/mol
InChI Key: UMVWXZHHIZNLAO-UHFFFAOYSA-N
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Description

3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that contains a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

The synthesis of 3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-8-4-2-3-7(5-8)9(14)12-10-13-11-6-16-10/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWXZHHIZNLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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